molecular formula C24H19F2NO3S B2750476 1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 1326942-25-9

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No.: B2750476
CAS No.: 1326942-25-9
M. Wt: 439.48
InChI Key: ARUBNGPTXNOMHZ-UHFFFAOYSA-N
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Description

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinolinone core, substituted with benzyl, dimethylphenylsulfonyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Difluoro Groups: The difluoro groups can be introduced via halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Sulfonylation: The sulfonyl group is typically introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Benzylation: The final step involves the benzylation of the quinolinone core using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the quinolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl positions, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce reduced quinolinone derivatives.

Scientific Research Applications

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or proteins essential for microbial growth and survival. Similarly, its anticancer activity may be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-quinolin-4(1H)-one: Lacks the difluoro groups, which may affect its chemical reactivity and biological activity.

    1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-dichloroquinolin-4(1H)-one: Contains chlorine atoms instead of fluorine, which may result in different chemical and biological properties.

    1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-dimethoxyquinolin-4(1H)-one: Contains methoxy groups instead of fluorine, potentially altering its reactivity and activity.

Uniqueness

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is unique due to the presence of both difluoro groups and the sulfonyl group, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-3-(3,4-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO3S/c1-15-8-9-18(10-16(15)2)31(29,30)23-14-27(13-17-6-4-3-5-7-17)22-12-21(26)20(25)11-19(22)24(23)28/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUBNGPTXNOMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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